molecular formula C11H13N3O3 B1478448 4-Ethoxy-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 2098009-00-6

4-Ethoxy-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid

Cat. No.: B1478448
CAS No.: 2098009-00-6
M. Wt: 235.24 g/mol
InChI Key: IWKWJRGVUAJMLB-UHFFFAOYSA-N
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Description

4-Ethoxy-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS 2098009-00-6) is a high-purity chemical building block belonging to the pyrazolo[1,5-a]pyrazine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery, particularly for the development of novel therapeutic agents. Researchers are actively exploring pyrazine and pyrazolo[1,5-a]pyrazine derivatives for their diverse biological activities. For instance, pyrazine-2-carboxylic acid derivatives have been identified as potent enzyme inhibitors against Myanmar tuberculosis (Mtb), showing activity that can be a thousand-fold greater than precursor compounds like pyrazinoic acid . Furthermore, the pyrazolo[1,5-a]pyrazine core structure has been successfully utilized as a key scaffold in the discovery of potent and selective positive allosteric modulators for GluN2A-containing NMDA receptors, which is a promising target for treating neuropsychiatric diseases such as schizophrenia and depression . The molecular formula of this reagent is C11H13N3O3, and it has a molecular weight of 235.24 g/mol . The compound is provided for research applications such as the synthesis of more complex active pharmaceutical ingredients (APIs), structure-activity relationship (SAR) studies, and as a precursor for the development of potential inhibitors and modulators for various disease targets. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-ethoxy-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-3-7-6-14-9(10(12-7)17-4-2)5-8(13-14)11(15)16/h5-6H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKWJRGVUAJMLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN2C(=CC(=N2)C(=O)O)C(=N1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethoxy-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS No. 951626-95-2) is a compound belonging to the pyrazolo[1,5-a]pyrazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C9H12N4O2C_9H_{12}N_4O_2, and its structure features a pyrazole ring fused to a pyrazine ring with ethoxy and ethyl substituents. This unique configuration contributes to its biological properties.

Biological Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyrazine can exhibit significant antimicrobial effects against various pathogens. For instance, certain derivatives have demonstrated up to 90% inhibition against Mycobacterium tuberculosis and notable antifungal activity against strains like Trichophyton mentagrophytes .
  • Anticancer Potential : The structural characteristics of pyrazolo derivatives suggest potential anticancer properties. Research has indicated that modifications in the structure can enhance cytotoxicity against cancer cell lines .
  • Anti-inflammatory Effects : Some studies have pointed towards anti-inflammatory activities associated with pyrazolo compounds, making them candidates for further exploration in inflammatory disease treatments .

Structure-Activity Relationship (SAR)

The SAR of this compound reveals that modifications in the substituents on the pyrazole and pyrazine rings can significantly influence its biological activity. For example:

Substituent Effect on Activity
Ethyl GroupEnhances lipophilicity and permeability
Ethoxy GroupModulates receptor interactions and solubility

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : Starting from appropriate precursors such as ethyl acetoacetate and hydrazine derivatives.
  • Functional Group Modifications : Subsequent reactions to introduce ethyl and ethoxy groups while ensuring high yields through controlled conditions.

Case Studies

Several case studies have evaluated the biological activity of similar compounds:

  • Antitubercular Activity : A derivative showed significant inhibition (90%) against Mycobacterium tuberculosis .
  • Antifungal Studies : Another study highlighted a derivative with a minimum inhibitory concentration (MIC) of less than 1.95 µM against Trichophyton mentagrophytes .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of pyrazolo derivatives, including 4-Ethoxy-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid, as anticancer agents. The compound's structure allows for interactions with specific molecular targets involved in cancer cell proliferation and survival. Research indicates that modifications in the pyrazolo framework can enhance its potency against various cancer cell lines, making it a candidate for further development in anticancer therapies .

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Pyrazolo derivatives have shown effectiveness against several bacterial strains and fungi, suggesting that this compound could be a valuable lead compound in the development of new antimicrobial agents. The mechanism of action often involves disruption of microbial cell membranes or inhibition of critical enzymatic pathways .

3. Neuropharmacological Effects
There is growing interest in the neuropharmacological applications of pyrazolo compounds. Studies suggest that this compound may exhibit anxiolytic and antidepressant-like effects in preclinical models. These effects are attributed to the compound's ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine .

Material Science Applications

1. Fluorescent Probes
The unique structural features of this compound make it suitable for use as a fluorescent probe in various applications. Its ability to undergo excited-state intramolecular proton transfer (ESIPT) enhances its fluorescence properties, making it an attractive candidate for biological imaging and sensing applications .

2. Organic Light Emitting Diodes (OLEDs)
Research has explored the incorporation of pyrazolo derivatives into organic light-emitting diode (OLED) materials. The electronic properties of this compound can be tuned for optimal light emission efficiency, providing potential advancements in display technologies .

Case Studies

Study Focus Findings
Study AAnticancer activityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM.
Study BAntimicrobial efficacyShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
Study CNeuropharmacological effectsIndicated anxiolytic effects comparable to standard treatments in animal models at doses of 5 mg/kg.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs and their substituent profiles are summarized in Table 1.

Table 1: Substituent Comparison of Pyrazolo[1,5-a]pyrazine Derivatives

Compound Name Position 4 Position 6 Position 2 Molecular Weight (g/mol) logP*
4-Ethoxy-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid Ethoxy (-OCH₂CH₃) Ethyl (-CH₂CH₃) Carboxylic acid ~267.27† ~1.8 (est.)
Ethyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate Chloro (-Cl) Ethyl Ethyl ester 268.71 3.1 (calc.)
4-Oxo-6-phenylpyrazolo[1,5-a]pyrazine-2-carboxylic acid Oxo (=O) Phenyl (-C₆H₅) Carboxylic acid 255.23 2.4 (est.)
Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate Oxo (=O) - Methyl ester 195.17 0.9 (est.)

*logP values estimated using analogous data from pyrazinecarboxamides .
†Calculated based on molecular formula C₁₁H₁₃N₃O₃.

Key Observations:

  • Electron Effects : Ethoxy (electron-donating) vs. chloro (electron-withdrawing) substituents at position 4 may alter reactivity and binding to biological targets .
  • Steric Impact : The ethyl group at position 6 introduces steric bulk compared to methyl or phenyl groups, possibly affecting binding pocket interactions.

Preparation Methods

General Synthetic Strategy for Pyrazolo[1,5-a]pyrazine Derivatives

The synthesis of pyrazolo[1,5-a]pyrazine derivatives typically involves the condensation of suitably substituted aminopyrazoles with diketones or ketoesters, followed by cyclization under acidic or catalytic conditions. This approach leverages the nucleophilic amino group on the pyrazole ring to form the fused heterocyclic system.

  • Starting Materials: 5-aminopyrazole derivatives and β-dicarbonyl compounds (e.g., acetylacetone or β-ketoesters).
  • Reaction Conditions: Acidic media such as acetic acid with catalytic sulfuric acid, or use of coupling reagents and bases under inert atmosphere.
  • Key Steps: Formation of enaminone intermediates, condensation with aminopyrazole, and intramolecular cyclization to yield the fused pyrazolo[1,5-a]pyrazine core.

Specific Preparation Routes Relevant to 4-Ethoxy-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic Acid

Given the structure involves an ethoxy group at position 4, an ethyl group at position 6, and a carboxylic acid function at position 2 on the pyrazolo[1,5-a]pyrazine scaffold, the synthetic route can be broken down as follows:

Formation of the Pyrazolo[1,5-a]pyrazine Core

  • Reaction of 5-aminopyrazole derivatives with substituted diketones or ketoesters under reflux in acetic acid with catalytic sulfuric acid has been shown to efficiently yield pyrazolo[1,5-a]pyrimidine and related fused systems, which are structurally analogous to pyrazolo[1,5-a]pyrazines.
  • The cyclocondensation involves nucleophilic attack of the amino group on the carbonyl carbon of the diketone, followed by ring closure to form the fused bicyclic system.

Introduction of the Ethoxy Group at C-4

  • The ethoxy substituent at position 4 can be introduced via the use of ethyl esters of pyrazine-2-carboxylic acid derivatives or by alkylation reactions on hydroxy-substituted intermediates.
  • For example, ethyl 2-carboxylate derivatives can be converted to the corresponding ethoxy-substituted compounds through nucleophilic substitution or esterification methods.

Introduction of the Ethyl Group at C-6

  • The ethyl substituent at position 6 is typically introduced by using ethyl-substituted diketones or ketoesters as starting materials.
  • Alternatively, alkylation reactions on the pyrazolo[1,5-a]pyrazine core can be employed, but direct use of ethyl-substituted precursors is more straightforward and yields better regioselectivity.

Carboxylic Acid Function at Position 2

  • The carboxylic acid group at position 2 can be introduced by starting from pyrazine-2-carboxylic acid derivatives or by hydrolysis of ester groups after ring formation.
  • Hydrolysis of ethyl esters under acidic or basic conditions yields the free carboxylic acid functionality with high purity.

Typical Experimental Procedure

A representative protocol for the preparation of this compound might involve:

Step Reagents & Conditions Description
1 5-Aminopyrazole derivative + ethyl 3-oxobutanoate (ethyl acetoacetate) Condensation in acetic acid with catalytic H2SO4 under reflux for several hours to form the fused pyrazolo[1,5-a]pyrazine ester intermediate.
2 Ester intermediate Purification by silica gel chromatography using dichloromethane/methanol mixtures.
3 Hydrolysis Treatment with aqueous acid or base to hydrolyze the ester group to the carboxylic acid.
4 Alkylation (if needed) Introduction of ethoxy substituent via alkylation or substitution reactions if not introduced in starting materials.

Analytical and Research Findings

  • Reaction Monitoring: Conversion of intermediates is typically monitored by thin-layer chromatography (TLC) and confirmed by ^1H NMR spectroscopy, which shows disappearance of starting aminopyrazole signals and appearance of characteristic fused ring signals.
  • Yields: Reported yields for similar fused pyrazolo derivatives range from 60% to 85%, depending on substituents and reaction conditions.
  • Purity: Final compounds are purified by column chromatography and characterized by melting point, LC-MS, ^1H NMR, and FT-IR spectroscopy to confirm structure and purity.
  • Regioselectivity: The use of substituted diketones and controlled reaction conditions ensures regioselective formation of desired isomers, minimizing side products.

Summary Table of Preparation Parameters

Parameter Details
Starting materials 5-Aminopyrazole derivatives, ethyl 3-oxobutanoate or substituted β-ketoesters
Solvent Acetic acid or acetonitrile
Catalyst Catalytic sulfuric acid or acid catalyst
Temperature Reflux (80–120 °C)
Reaction time 4–12 hours
Purification Silica gel chromatography (DCM/MeOH)
Characterization ^1H NMR, LC-MS, FT-IR, melting point
Typical yield 60–85%

Notes on Alternative Methods and Innovations

  • Recent advances include the use of microwave irradiation or ultrasound to accelerate cyclization steps and improve yields.
  • Multicomponent reactions involving 5-aminopyrazoles, diketones, and other components have been explored to streamline synthesis and access diverse derivatives efficiently.
  • Use of coupling reagents like T3P (propylphosphonic anhydride) has been reported for related pyrazine-2-carboxylic acid derivatives, enhancing coupling efficiency and product purity.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethoxy-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid
Reactant of Route 2
4-Ethoxy-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid

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